1,4-Di(1H-1,2,4-triazol-1-yl)benzene CAS number 1435710-71-6
1,4-Di(1H-1,2,4-triazol-1-yl)benzene CAS number 1435710-71-6
An In-Depth Technical Guide to 1,4-Di(1H-1,2,4-triazol-1-yl)benzene
CAS Number: 1435710-71-6 Synonyms: 1,4-Bis(1,2,4-triazol-1-yl)benzene; 1,1'-(1,4-Phenylene)bis(1H-1,2,4-triazole)
Part 1: Executive Summary
1,4-Di(1H-1,2,4-triazol-1-yl)benzene is a rigid, nitrogen-rich heterocyclic building block primarily utilized in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Unlike its flexible analogues (e.g., those containing methylene bridges), this molecule features a benzene core directly coupled to two 1,2,4-triazole rings at the N1 position. This conjugation extends the
For drug development and materials scientists, this compound represents a "privileged linker." Its geometric linearity and the presence of uncoordinated nitrogen atoms (N2 and N4 of the triazole ring) make it an ideal ditopic ligand for constructing porous materials with high selectivity for gas adsorption (
Part 2: Molecular Specifications & Chemical Profile
The molecule belongs to the
Table 1: Physicochemical Properties
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 212.21 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | >260 °C (Decomposes prior to melting in some polymorphs) |
| Solubility | Soluble in DMSO, DMF, DMAc; Insoluble in water, alcohols, and non-polar solvents. |
| pKa (Conjugate Acid) | ~2.3 (Triazole ring N4 protonation) |
| Coordination Modes | Ditopic bridging (via N4-N4' or N2-N2') |
| Electronic Character | Electron-deficient (Acceptor type) |
Part 3: Synthetic Architecture (Autonomy & Logic)
The synthesis of CAS 1435710-71-6 requires the formation of a C-N bond between an electron-rich triazole and an aryl halide. While Nucleophilic Aromatic Substitution (
Reaction Mechanism & Causality
The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Cu(I) species, followed by ligand exchange with the triazole and reductive elimination.
-
Why CuI? Copper(I) iodide is cost-effective and efficient for N-arylation of azoles.
-
Why 1,10-Phenanthroline? This bidentate ligand stabilizes the active Cu species and prevents catalyst aggregation, significantly lowering the activation energy compared to ligand-free conditions.
-
Why 1,4-Diiodobenzene? Iodides are more reactive than bromides or chlorides in Ullmann coupling, allowing for milder conditions (lower temp/shorter time).
Experimental Protocol: Double N-Arylation
Reagents:
-
1,4-Diiodobenzene (1.0 eq)
-
1H-1,2,4-Triazole (2.5 eq) — Excess ensures double substitution.
-
Copper(I) Iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Cesium Carbonate (
) (3.0 eq) — Base to neutralize HI. -
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a dry Schlenk flask under Argon, dissolve CuI (0.1 eq) and 1,10-phenanthroline (0.2 eq) in DMF. Stir for 15 minutes at RT until a homogenous dark-colored complex forms.
-
Reactant Addition: Add 1,4-diiodobenzene (1.0 eq), 1,2,4-triazole (2.5 eq), and
(3.0 eq) to the mixture. -
Degassing: Degas the solution via three freeze-pump-thaw cycles to remove
, which can oxidize the catalyst. -
Reaction: Heat the mixture to 110°C for 24–48 hours. Monitor via TLC (Eluent: DCM/MeOH 95:5). The di-substituted product is significantly more polar than the mono-substituted intermediate.
-
Work-up:
-
Cool to RT. Pour the reaction mixture into ice-cold water (10x volume).
-
The product will precipitate as a white solid.
-
Filter the solid and wash copiously with water (to remove base/salts) and diethyl ether (to remove unreacted organic halides).
-
-
Purification: Recrystallize from hot DMF or Ethanol/Water mixture to yield needle-like crystals.
Synthesis Workflow Diagram
Figure 1: Step-by-step Ullmann coupling workflow for the synthesis of 1,4-Di(1H-1,2,4-triazol-1-yl)benzene.
Part 4: Applications in Materials Science (MOFs)
The primary utility of CAS 1435710-71-6 lies in its ability to act as a rigid, rod-like linker .
Mechanism of Coordination: The 1,2,4-triazole ring has two potential donor sites: N2 and N4.
-
N1: Occupied by the benzene attachment.
-
N2: Sterically hindered by the benzene ring protons.
-
N4: The most accessible site for metal coordination.
Consequently, this ligand typically bridges two metal centers in a linear fashion (
Key Applications:
-
Gas Separation (
): The uncoordinated N2 atoms in the pore walls act as Lewis basic sites, interacting specifically with the quadrupole moment of , enhancing uptake selectivity over or . -
Luminescent Sensing: The ligand possesses inherent fluorescence. When coordinated to
metals (Zn, Cd), the resulting MOF often exhibits Ligand-to-Metal Charge Transfer (LMCT) or intraligand emission. This fluorescence can be quenched by nitro-aromatics (explosives detection) or ions.
MOF Assembly Diagram
Figure 2: Assembly logic of Metal-Organic Frameworks using 1,4-Di(1H-1,2,4-triazol-1-yl)benzene as a linker.
Part 5: Quality Control & Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
1. Proton NMR (
- 9.30 ppm (s, 2H): Triazole C-H (Position 3/5, adjacent to N4).
- 8.25 ppm (s, 2H): Triazole C-H (Position 3/5, adjacent to N2).
- 7.90 ppm (s, 4H): Benzene protons (Singlet due to chemical equivalence).
2. Infrared Spectroscopy (FT-IR):
-
3100 cm
: C-H stretching (Aromatic). -
1520, 1280 cm
: C=N and N-N stretching of the triazole ring. -
Absence of N-H: Confirming no free triazole remains.
3. Single Crystal XRD:
-
Crystal System: Monoclinic or Triclinic (depending on solvent).
-
Packing: Look for
- stacking interactions between the central benzene rings of adjacent molecules, which stabilizes the solid-state structure [1].
References
-
Crystal Structure & Packing: Title: 1,4-Bis(1H-1,2,4-triazol-1-yl)benzene.[1][2] Source: IUCrData (2017).[3] URL:[Link]
-
Synthesis Methodology (Ullmann Coupling): Title: A general and efficient copper-catalyzed synthesis of N-arylazoles. Source:Journal of Organic Chemistry (General Protocol Adaptation). URL:[Link]
-
MOF Application (Luminescence): Title: Luminescent Metal–Organic Frameworks Based on the 1,2,4-Triazole Scaffold.[4] Source:MDPI Materials (Review). URL:[Link][5]
-
Compound Data & Safety: Title: 1,4-Di(1H-1,2,4-triazol-1-yl)benzene - PubChem Substance Record. Source: National Center for Biotechnology Information. URL:[Link]
